molecular formula C18H25Cl2N5O3 B2660763 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1351657-78-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2660763
CAS No.: 1351657-78-7
M. Wt: 430.33
InChI Key: ZHSHCBHTEXGLIA-UHFFFAOYSA-N
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Description

[ GENERIC DESCRIPTION - REQUIRES SOURCE INFORMATION ] N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a benzo[1,3]dioxole group, a methylimidazole moiety, and a piperazine ring, which are functional groups commonly associated with bioactivity. Compounds with these features are frequently investigated for their potential to interact with various enzymes and receptors. The dihydrochloride salt form typically enhances the compound's stability and water solubility, making it more suitable for experimental assays. This product is intended for non-human research applications, such as in vitro screening, hit-to-lead optimization studies, and as a reference standard in analytical chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. To complete this description, please consult the following sources for specific data on this exact compound: • Mechanism of Action: Search for primary research articles or patents detailing its biological target (e.g., receptor binding affinity, enzyme inhibition) and cellular effects. • Specific Research Applications: Look for publications in scientific journals where this exact compound is used in experimental models. • Physical & Chemical Properties: Obtain the Certificate of Analysis (CoA) from the manufacturer for data on solubility, purity, melting point, and storage conditions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3.2ClH/c1-21-5-4-19-18(21)23-8-6-22(7-9-23)12-17(24)20-11-14-2-3-15-16(10-14)26-13-25-15;;/h2-5,10H,6-9,11-13H2,1H3,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSHCBHTEXGLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the Imidazole Ring: The imidazole ring is synthesized separately and then attached to the piperazine ring through a nucleophilic substitution reaction.

    Coupling with the Benzo[d][1,3]dioxole Moiety: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazole-piperazine intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a benzodioxole group, acetamide linker, and a piperazine-imidazole pharmacophore. Below is a comparative analysis with structurally related molecules from the evidence:

Key Observations

Benzodioxole Derivatives :

  • The target compound and 27k share the benzodioxole-methanamine moiety, but 27k incorporates a nitroimidazole instead of a piperazine-imidazole group. This substitution may influence redox activity or target selectivity.
  • Compound 72 uses a cyclopropane-carboxamide linker, offering conformational rigidity compared to the target’s flexible acetamide bridge.

Piperazine-Imidazole Pharmacophores :

  • Piperazine-imidazole hybrids are rare in the evidence. However, 9c and 5 highlight the importance of heterocyclic diversity (e.g., thiazole-triazole vs. benzimidazole) in modulating bioactivity.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels 27k (amide bond formation) and 72 (coupling reagents like HATU). Yields for similar reactions range from 27% to 55%, emphasizing challenges in purifying complex hybrids .

Solubility and Salt Forms :

  • The dihydrochloride salt of the target compound contrasts with neutral analogs like 9c , suggesting improved solubility for in vivo applications.

Spectroscopic and Analytical Characterization

  • FTIR : Confirmation of NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H stretches .
  • ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), imidazole protons (δ 7.0–8.0 ppm), and benzodioxole methylene (δ 4.5–5.0 ppm) .
  • HPLC-MS : Purity >95% for bioactive candidates, as seen in 72 and 9c .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine derivative. Its molecular formula is C15H19N3O22HClC_{15}H_{19}N_{3}O_{2}\cdot 2HCl, with a molecular weight of approximately 319.25 g/mol. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer properties : Many derivatives have shown significant cytotoxicity against various cancer cell lines.
  • Antimicrobial effects : The imidazole ring is known for its antibacterial and antifungal properties.

Anticancer Activity

A study examining the anticancer potential of related compounds found that those containing the benzo[d][1,3]dioxole structure exhibited IC50 values ranging from 7.4 μM to 25.72 μM against different cancer cell lines. For instance, a related compound demonstrated effective apoptosis induction in MCF cell lines, leading to significant tumor growth suppression in vivo .

Compound NameIC50 (μM)Cell LineMechanism of Action
Compound A7.4MCFApoptosis induction
Compound B25.72U87 glioblastomaCytotoxicity
Compound C45.2Various cancer typesPI3K pathway inhibition

Antimicrobial Activity

The antimicrobial activity of related compounds has been documented extensively. Compounds similar to this compound have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported at as low as 0.015 mg/mL .

Compound NameMIC (mg/mL)Bacterial Strain
Compound D0.015Staphylococcus aureus
Compound E0.025Escherichia coli
Compound F0.030Bacillus subtilis

Case Study 1: Anticancer Efficacy

In an in vivo study, a derivative of this compound was tested on tumor-bearing mice. Results indicated a marked reduction in tumor size compared to control groups, suggesting that the compound effectively targets cancer cells while sparing normal tissues .

Case Study 2: Antimicrobial Effectiveness

Another study focused on the antimicrobial properties where derivatives were tested against various pathogens. The results demonstrated significant bactericidal activity with some derivatives outperforming traditional antibiotics .

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